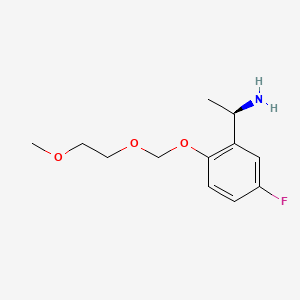

(R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine

Beschreibung

(R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine is a chiral primary amine featuring a 5-fluoro-substituted phenyl ring with a polar (2-methoxyethoxy)methoxy group at the 2-position. The R-configuration at the ethanamine stereocenter confers enantioselective properties, making it relevant for applications in asymmetric synthesis, molecular recognition, and drug development. The (2-methoxyethoxy)methoxy substituent enhances solubility in polar solvents compared to simpler alkoxy groups, while the fluorine atom modulates electronic and steric properties .

Eigenschaften

Molekularformel |

C12H18FNO3 |

|---|---|

Molekulargewicht |

243.27 g/mol |

IUPAC-Name |

(1R)-1-[5-fluoro-2-(2-methoxyethoxymethoxy)phenyl]ethanamine |

InChI |

InChI=1S/C12H18FNO3/c1-9(14)11-7-10(13)3-4-12(11)17-8-16-6-5-15-2/h3-4,7,9H,5-6,8,14H2,1-2H3/t9-/m1/s1 |

InChI-Schlüssel |

MANQZDFHJTULSG-SECBINFHSA-N |

Isomerische SMILES |

C[C@H](C1=C(C=CC(=C1)F)OCOCCOC)N |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)F)OCOCCOC)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

(R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine, also known as a fluorinated phenyl ethanamine derivative, has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H18FNO3

- Molecular Weight : 243.28 g/mol

- IUPAC Name : (R)-1-(5-fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine

The structure includes a fluorine atom, which is often associated with enhanced biological activity in drug design. The presence of the methoxyethoxy moiety may influence solubility and bioavailability.

Pharmacological Effects

- Dopaminergic Activity : Preliminary studies suggest that compounds similar to (R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine exhibit dopaminergic properties, potentially acting as selective dopamine receptor agonists. This could make them relevant in treating conditions like Parkinson's disease or depression .

- Antidepressant Effects : Research indicates that modifications in the structure of phenyl ethanamines can lead to significant antidepressant activity. The specific substitution patterns on the phenyl ring, such as fluorination, have been shown to enhance this effect .

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter levels and reduction of oxidative stress .

Synthesis and Characterization

The synthesis of (R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine typically involves multi-step organic reactions including:

- Fluorination : Introduction of the fluorine atom into the aromatic ring.

- Alkylation : Formation of the ethylamine side chain.

- Methoxylation : Addition of methoxy groups to enhance solubility.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Neuropharmacological Assessment

A study conducted on a series of phenyl ethanamines, including (R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine, evaluated their effects on neurotransmitter systems in rodent models. Results indicated a significant increase in dopamine release, correlating with improved locomotor activity .

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were performed using human cell lines to assess the safety profile of this compound. The results showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Comparative Analysis of Similar Compounds

Analyse Chemischer Reaktionen

Formation of the Aromatic Core

The fluorinated phenyl ring with ether substituents likely undergoes electrophilic aromatic substitution or nucleophilic aromatic substitution. Fluorine’s electron-withdrawing nature directs incoming substituents to specific positions, favoring para-substitution relative to the fluorine atom. The (2-methoxyethoxy)methoxy group may be introduced via:

-

Williamson ether synthesis : Reaction of a phenolic oxygen (activated by a leaving group) with an alkoxide (e.g., (2-methoxyethoxy)methanol) under basic conditions.

-

Protecting/deprotecting strategies : Use of temporary protecting groups (e.g., silyl ethers) to control regioselectivity during subsequent reactions.

Stereochemical Considerations

The compound’s (R)-configuration at the ethylamine center necessitates enantioselective synthesis. Potential strategies include:

-

Asymmetric hydrogenation : Use of chiral catalysts (e.g., Rhodium-based ligands) to reduce a ketone to a chiral amine.

-

Chiral auxiliary methods : Incorporation of a chiral auxiliary during amine formation, followed by its removal.

Reaction Optimization and Challenges

-

Reaction conditions : Grignard reagents (if used) require dry solvents and controlled temperatures to avoid side reactions .

-

Purification : Silica gel chromatography with gradient elution (e.g., Et₂O/petroleum ether) is critical for isolating pure product .

-

Stability : Fluorinated aromatic compounds may undergo degradation under harsh conditions, necessitating mild reaction protocols.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related phenyl ethanamine derivatives:

*Solubility inferred from substituent polarity.

Key Observations :

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks .

- Waste Management : Segregate chemical waste by type (organic, halogenated) and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions due to potential fluorinated byproducts .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the stereochemistry (R-configuration) and methoxyethoxy substituents. Key signals: aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.2–3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~298.3 g/mol) and detect impurities .

Q. What synthetic routes are feasible for preparing (R)-1-(5-Fluoro-2-((2-methoxyethoxy)methoxy)phenyl)ethan-1-amine?

- Methodological Answer :

- Step 1 : Start with 5-fluoro-2-hydroxybenzaldehyde. Protect the phenolic -OH using 2-methoxyethoxymethyl chloride (MEM-Cl) in DMF with K₂CO₃ (60°C, 12 hrs) .

- Step 2 : Reduce the aldehyde to a primary amine via reductive amination. Use NaBH₃CN and ammonium acetate in MeOH, followed by chiral resolution (e.g., chiral HPLC) to isolate the (R)-enantiomer .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Increase yield by optimizing MEM-protection time and catalyst load (e.g., 10 mol% Pd/C for hydrogenation) .

Advanced Research Questions

Q. How does stereochemistry at the chiral center affect the compound’s receptor-binding affinity?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare (R)- and (S)-enantiomers in competitive binding assays (e.g., radioligand displacement for serotonin receptors). Use HEK293 cells expressing 5-HT₂A receptors .

- Computational Docking : Perform molecular dynamics simulations (AMBER/CHARMM) to model interactions. The (R)-enantiomer may show stronger hydrogen bonding with Asp155 in the receptor’s binding pocket .

- Data Interpretation : Correlate IC₅₀ values with docking scores. Contradictions (e.g., higher affinity but lower activity) may arise from off-target effects, requiring selectivity profiling .

Q. How can researchers resolve discrepancies in the compound’s cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Standardization : Use identical passage numbers for cell lines (e.g., HepG2, HEK293) and normalize viability assays (MTT/XTT) to cell density .

- Metabolic Profiling : Quantify fluorinated metabolites via LC-MS in different cell lysates. Fluoroethoxy groups may undergo differential hydrolysis, affecting toxicity .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. Reproducibility requires ≥3 biological replicates .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Modeling : Use SwissADME or ADMETLab to predict logP (estimated ~2.1), blood-brain barrier permeability, and CYP450 inhibition. The methoxyethoxy group may enhance solubility but reduce metabolic stability .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to identify reactive sites for oxidative metabolism (e.g., benzylic C-H bonds) .

- Validation : Compare in silico predictions with in vitro hepatic microsomal assays. Adjust models if clearance rates deviate >20% from predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.